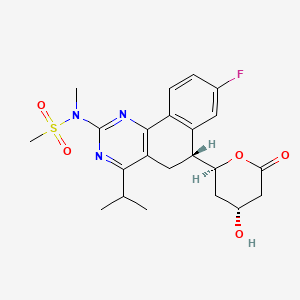

Rosuvastatina (6R)-Lactona Impureza

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

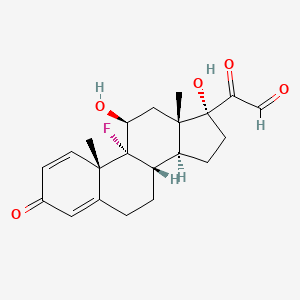

N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, also known as N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, is a useful research compound. Its molecular formula is C22H26FN3O5S and its molecular weight is 463.524. The purity is usually 95%.

BenchChem offers high-quality N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Control de Calidad Farmacéutico

El compuesto se utiliza en el control de calidad de las formulaciones de rosuvastatina . Un paso clave en el desarrollo de productos medicinales es la investigación y validación de métodos analíticos selectivos y sensibles para el control de impurezas de la síntesis y la degradación .

Validación del Método en el Análisis de Fármacos

Este compuesto se puede utilizar en la validación de métodos cromatográficos líquidos de ultra alta resolución (UHPLC) para determinar el contenido del ensayo y sustancias relacionadas en productos medicinales que contienen rosuvastatina .

Estudio de la Degradación del Fármaco

El compuesto se puede utilizar en el estudio de la degradación de la rosuvastatina. Comprender las vías de degradación de los fármacos es crucial para garantizar su estabilidad y eficacia .

Investigación de la Síntesis de Fármacos

Este compuesto se puede utilizar en la investigación de la síntesis de rosuvastatina, ya que podría producirse durante el proceso de síntesis .

Estudios Farmacocinéticos

Como impureza de la rosuvastatina, este compuesto podría utilizarse potencialmente en estudios farmacocinéticos para comprender su absorción, distribución, metabolismo y excreción <svg class="icon" height="16" p-id="1735" t="1709264788668

Mecanismo De Acción

Target of Action

Rosuvastatin (6R)-Lactone Impurity primarily targets HMG-CoA reductase , the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This enzyme converts 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) to mevalonate, a precursor of cholesterol .

Mode of Action

The compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to a decrease in overall cholesterol levels .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin (6R)-Lactone Impurity affects the mevalonate pathway , which is crucial for the production of cholesterol and other isoprenoids. The downstream effects include reduced synthesis of cholesterol, decreased low-density lipoprotein (LDL) levels, and potentially increased high-density lipoprotein (HDL) levels .

Pharmacokinetics

The pharmacokinetics of Rosuvastatin (6R)-Lactone Impurity involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability and efficacy in reducing cholesterol levels.

Result of Action

At the molecular level, the inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . This triggers an upregulation of LDL receptors on hepatocyte surfaces, increasing the clearance of LDL from the bloodstream. The overall cellular effect is a reduction in cholesterol synthesis and an improvement in lipid profiles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Rosuvastatin (6R)-Lactone Impurity. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, interactions with other medications can alter its metabolism and excretion, impacting its overall effectiveness .

Análisis Bioquímico

Biochemical Properties

Rosuvastatin (6R)-Lactone Impurity is known to interact with various enzymes and proteins. It is a key player in the inhibition of the enzyme 3-hydroxy-3-methylglutarylcoenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate . This is the rate-limiting step of cholesterol biosynthesis in the liver .

Cellular Effects

The effects of Rosuvastatin (6R)-Lactone Impurity on cells are diverse. It has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rosuvastatin (6R)-Lactone Impurity exerts its effects at the molecular level through various mechanisms. It binds to the active site of HMG-CoA reductase, inhibiting the enzyme and thus reducing the production of mevalonate, a precursor of cholesterol .

Temporal Effects in Laboratory Settings

Over time, Rosuvastatin (6R)-Lactone Impurity has been observed to induce changes in the immune system of healthy volunteers with normal serum cholesterol . It has also been associated with changes in erythrocyte indices, glucose-regulatory hormones, CD8 + T cells, and haptoglobin .

Dosage Effects in Animal Models

The effects of Rosuvastatin (6R)-Lactone Impurity vary with different dosages in animal models . High-dose statin therapy was used by 26.3%, moderate dose by 69.2%, and low dose by 4.5% . Differences in baseline features, comorbidities, revascularisation, and usage of other evidence-based medications were adjusted for with multivariable regression .

Metabolic Pathways

Rosuvastatin (6R)-Lactone Impurity is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate .

Transport and Distribution

It is known that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that it localizes to this organelle .

Propiedades

IUPAC Name |

N-[(6R)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAHUUGOOLLUEH-QBIMZIAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)